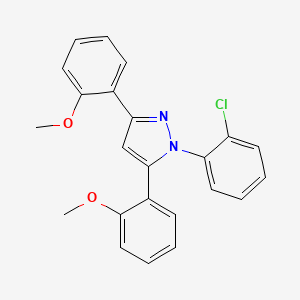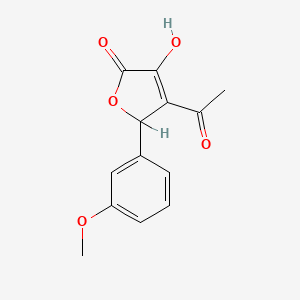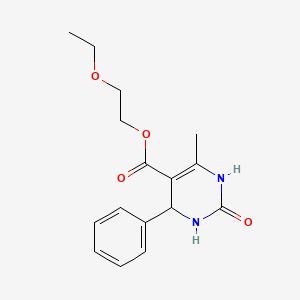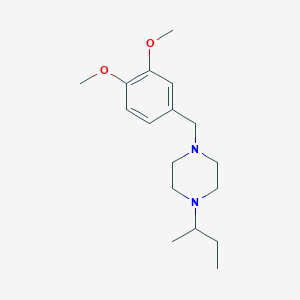![molecular formula C20H12ClN3O4 B10886063 (2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10886063.png)
(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a nitrophenyl-furyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Methoxy derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chlorophenylboronic acid
- 4-Nitrophenylboronic acid
- 2-Furylboronic acid
Uniqueness
What sets (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties
This detailed overview provides a comprehensive understanding of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C20H12ClN3O4 |
|---|---|
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
(E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-15-2-1-3-16(11-15)23-20(25)14(12-22)10-18-8-9-19(28-18)13-4-6-17(7-5-13)24(26)27/h1-11H,(H,23,25)/b14-10+ |
Clé InChI |
HELZSAVDOYJAIZ-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B10885997.png)


![3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886011.png)
![N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine](/img/structure/B10886014.png)
![5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886022.png)

![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)


![N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10886084.png)

